molecular formula C44H53N7O7 B1532625 (2S,4S)-Tert-butyl 2-(5-(2-((2S,5S)-1-((S)-2-((methoxycarbonyl)amino)-3-methylbutanoyl)-5-methylpyrrolidin-2-YL)-1,11-dihydroisochromeno[4',3':6,7]naphtho[1,2-D]imidazol-9-YL)-1H-imidazol-2-YL)-4-(methoxymethyl)pyrrolidine-1-carboxylate CAS No. 1378391-45-7

(2S,4S)-Tert-butyl 2-(5-(2-((2S,5S)-1-((S)-2-((methoxycarbonyl)amino)-3-methylbutanoyl)-5-methylpyrrolidin-2-YL)-1,11-dihydroisochromeno[4',3':6,7]naphtho[1,2-D]imidazol-9-YL)-1H-imidazol-2-YL)-4-(methoxymethyl)pyrrolidine-1-carboxylate

Cat. No. B1532625
M. Wt: 791.9 g/mol
InChI Key: DMFDIPBYFDWGGH-FABOOFKTSA-N
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Description

(2S,4S)-Tert-butyl 2-(5-(2-((2S,5S)-1-((S)-2-((methoxycarbonyl)amino)-3-methylbutanoyl)-5-methylpyrrolidin-2-YL)-1,11-dihydroisochromeno[4',3':6,7]naphtho[1,2-D]imidazol-9-YL)-1H-imidazol-2-YL)-4-(methoxymethyl)pyrrolidine-1-carboxylate is a useful research compound. Its molecular formula is C44H53N7O7 and its molecular weight is 791.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2S,4S)-Tert-butyl 2-(5-(2-((2S,5S)-1-((S)-2-((methoxycarbonyl)amino)-3-methylbutanoyl)-5-methylpyrrolidin-2-YL)-1,11-dihydroisochromeno[4',3':6,7]naphtho[1,2-D]imidazol-9-YL)-1H-imidazol-2-YL)-4-(methoxymethyl)pyrrolidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S,4S)-Tert-butyl 2-(5-(2-((2S,5S)-1-((S)-2-((methoxycarbonyl)amino)-3-methylbutanoyl)-5-methylpyrrolidin-2-YL)-1,11-dihydroisochromeno[4',3':6,7]naphtho[1,2-D]imidazol-9-YL)-1H-imidazol-2-YL)-4-(methoxymethyl)pyrrolidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Reactivity

Compounds with similarly complex structures often play a role in advanced synthesis techniques or as intermediates in the production of pharmacologically active molecules. For instance, the application of metal/organo relay catalysis for synthesizing methyl 4-aminopyrrole-2-carboxylates showcases innovative approaches to forming pyrrolidine derivatives, potentially relevant to the synthesis pathways involving the given compound (Galenko et al., 2015).

Chiral Auxiliaries and Asymmetric Synthesis

The development and application of new chiral auxiliaries, such as tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate, indicate the compound's potential use in enantioselective synthesis, a key area in the production of enantiomerically pure pharmaceuticals (Studer et al., 1995).

Novel Heterocyclic Systems

Research into novel annulated products from aminonaphthyridinones, leading to new heterocyclic systems, highlights the compound's potential for contributing to the discovery of new therapeutic agents or materials with unique electronic properties (Deady & Devine, 2006).

Pharmacological Applications

The study of benzimidazole derivatives as renin inhibitors demonstrates the relevance of complex heterocyclic compounds in designing molecules with specific biological activities, suggesting possible pharmacological applications of the compound (Tokuhara et al., 2018).

Molecular Design and Drug Discovery

The synthesis and characterization of nalidixic acid carbonyl hydrazones derivatives emphasize the importance of structural complexity in drug discovery, providing insights into how modifications in molecular structure can influence biological activity and drug efficacy (Bergamini et al., 2016).

properties

IUPAC Name

tert-butyl (2S,4S)-2-[5-[6-[(2S,5S)-1-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]-5-methylpyrrolidin-2-yl]-21-oxa-5,7-diazapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-1(13),2,4(8),5,9,11,14(19),15,17-nonaen-17-yl]-1H-imidazol-2-yl]-4-(methoxymethyl)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H53N7O7/c1-23(2)37(49-42(53)56-8)41(52)51-24(3)9-14-34(51)40-46-32-13-11-26-17-31-29-12-10-27(16-28(29)22-57-36(31)18-30(26)38(32)48-40)33-19-45-39(47-33)35-15-25(21-55-7)20-50(35)43(54)58-44(4,5)6/h10-13,16-19,23-25,34-35,37H,9,14-15,20-22H2,1-8H3,(H,45,47)(H,46,48)(H,49,53)/t24-,25-,34-,35-,37-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMFDIPBYFDWGGH-FABOOFKTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(N1C(=O)C(C(C)C)NC(=O)OC)C2=NC3=C(N2)C=CC4=CC5=C(C=C43)OCC6=C5C=CC(=C6)C7=CN=C(N7)C8CC(CN8C(=O)OC(C)(C)C)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC[C@H](N1C(=O)[C@H](C(C)C)NC(=O)OC)C2=NC3=C(N2)C=CC4=CC5=C(C=C43)OCC6=C5C=CC(=C6)C7=CN=C(N7)[C@@H]8C[C@@H](CN8C(=O)OC(C)(C)C)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H53N7O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

791.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,4S)-Tert-butyl 2-(5-(2-((2S,5S)-1-((S)-2-((methoxycarbonyl)amino)-3-methylbutanoyl)-5-methylpyrrolidin-2-YL)-1,11-dihydroisochromeno[4',3':6,7]naphtho[1,2-D]imidazol-9-YL)-1H-imidazol-2-YL)-4-(methoxymethyl)pyrrolidine-1-carboxylate

CAS RN

1378391-45-7
Record name 1-Pyrrolidinecarboxylic acid, 2-[5-[1,11-dihydro-2-[(2S,5S)-1-[(2S)-2-[(methoxycarbonyl)amino]-3-methyl-1-oxobutyl]-5-methyl-2-pyrrolidinyl][2]benzopyrano[4′,3′:6,7]naphth[1,2-d]imidazol-9-yl]-1H-imidazol-2-yl]-4-(methoxymethyl)-, 1,1-dimethylethyl ester, (2S,4S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1378391-45-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-butyl (2S,4S)-2-[4-(2-{(2S,5S)-1-[N-(methoxycarbonyl)-L-valyl]-5-methylpyrrolidin-2-yl}-1,11-dihydro[2]benzopyrano[4',3':6,7]naphtho[1,2-d]imidazol-9-yl)-1H-imidazol-2-yl]-4-(methoxymethyl)pyrrolidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.234.544
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S,4S)-Tert-butyl 2-(5-(2-((2S,5S)-1-((S)-2-((methoxycarbonyl)amino)-3-methylbutanoyl)-5-methylpyrrolidin-2-YL)-1,11-dihydroisochromeno[4',3':6,7]naphtho[1,2-D]imidazol-9-YL)-1H-imidazol-2-YL)-4-(methoxymethyl)pyrrolidine-1-carboxylate
Reactant of Route 2
(2S,4S)-Tert-butyl 2-(5-(2-((2S,5S)-1-((S)-2-((methoxycarbonyl)amino)-3-methylbutanoyl)-5-methylpyrrolidin-2-YL)-1,11-dihydroisochromeno[4',3':6,7]naphtho[1,2-D]imidazol-9-YL)-1H-imidazol-2-YL)-4-(methoxymethyl)pyrrolidine-1-carboxylate
Reactant of Route 3
Reactant of Route 3
(2S,4S)-Tert-butyl 2-(5-(2-((2S,5S)-1-((S)-2-((methoxycarbonyl)amino)-3-methylbutanoyl)-5-methylpyrrolidin-2-YL)-1,11-dihydroisochromeno[4',3':6,7]naphtho[1,2-D]imidazol-9-YL)-1H-imidazol-2-YL)-4-(methoxymethyl)pyrrolidine-1-carboxylate
Reactant of Route 4
Reactant of Route 4
(2S,4S)-Tert-butyl 2-(5-(2-((2S,5S)-1-((S)-2-((methoxycarbonyl)amino)-3-methylbutanoyl)-5-methylpyrrolidin-2-YL)-1,11-dihydroisochromeno[4',3':6,7]naphtho[1,2-D]imidazol-9-YL)-1H-imidazol-2-YL)-4-(methoxymethyl)pyrrolidine-1-carboxylate
Reactant of Route 5
Reactant of Route 5
(2S,4S)-Tert-butyl 2-(5-(2-((2S,5S)-1-((S)-2-((methoxycarbonyl)amino)-3-methylbutanoyl)-5-methylpyrrolidin-2-YL)-1,11-dihydroisochromeno[4',3':6,7]naphtho[1,2-D]imidazol-9-YL)-1H-imidazol-2-YL)-4-(methoxymethyl)pyrrolidine-1-carboxylate
Reactant of Route 6
Reactant of Route 6
(2S,4S)-Tert-butyl 2-(5-(2-((2S,5S)-1-((S)-2-((methoxycarbonyl)amino)-3-methylbutanoyl)-5-methylpyrrolidin-2-YL)-1,11-dihydroisochromeno[4',3':6,7]naphtho[1,2-D]imidazol-9-YL)-1H-imidazol-2-YL)-4-(methoxymethyl)pyrrolidine-1-carboxylate

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